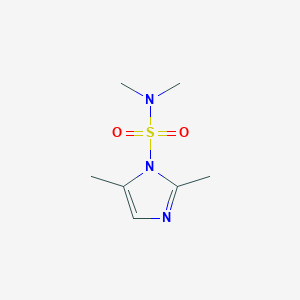

N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide

Description

Properties

CAS No. |

90408-32-5 |

|---|---|

Molecular Formula |

C7H13N3O2S |

Molecular Weight |

203.26 g/mol |

IUPAC Name |

N,N,2,5-tetramethylimidazole-1-sulfonamide |

InChI |

InChI=1S/C7H13N3O2S/c1-6-5-8-7(2)10(6)13(11,12)9(3)4/h5H,1-4H3 |

InChI Key |

QRGPXMWYWNNYEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1S(=O)(=O)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide typically involves the reaction of 2,5-dimethylimidazole with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds under controlled temperature conditions to ensure the formation of the desired sulfonamide product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under specific conditions. For example:

| Reactant | Oxidizing Agent | Conditions | Product | Yield/Data | Source |

|---|---|---|---|---|---|

| N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide | H₂O₂ | Acidic/neutral | Sulfonic acid derivatives | Not specified |

This reaction is critical for modifying the sulfonamide moiety into more electrophilic intermediates for further functionalization.

Nucleophilic Substitution

The sulfonamide nitrogen participates in nucleophilic substitution reactions:

| Reactant | Nucleophile | Base/Solvent | Product | Notes | Source |

|---|---|---|---|---|---|

| This compound | Amines/Alcohols | K₂CO₃/THF or DMF | Substituted sulfonamide derivatives | Selective at N |

These reactions enable the introduction of alkyl or aryl groups, enhancing structural diversity for pharmaceutical applications.

Cyclization Reactions

Under Mitsunobu conditions, the compound can undergo cyclization. A related imidazole-sulfonamide derivative demonstrated:

| Reactant | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Analogous sulfonamide | TMAD, Bu₃P | THF, rt | Tetrahydrofuran derivative | 85% |

While this example involves a tert-butyldimethylsilyl-substituted analog, similar reactivity is expected for the dimethyl variant due to shared sulfonamide and imidazole motifs.

Alkylation and Acylation

The imidazole nitrogen undergoes alkylation or acylation:

| Reactant | Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| This compound | Alkyl halides/Acyl chlorides | Base (e.g., NaH) | N-Alkylated/Acylated derivatives | Drug intermediate |

These modifications are pivotal in medicinal chemistry for tuning pharmacokinetic properties.

Diels-Alder Reactions

The imidazole ring can act as a diene in cycloaddition reactions under thermal conditions:

| Reactant | Dienophile | Conditions | Product | Stereoselectivity | Source |

|---|---|---|---|---|---|

| This compound | Maleic anhydride | 100–120°C | Cycloadducts | Moderate |

This reactivity is contingent on the electron-deficient nature of the imidazole ring.

Key Mechanistic Insights

Scientific Research Applications

Antibacterial Activity

N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide has shown promising antibacterial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, the compound was evaluated alongside traditional antibiotics like Amoxicillin and Norfloxacin, revealing significant activity against multidrug-resistant strains.

Case Study:

A recent investigation assessed the antibacterial efficacy of several sulfonamide derivatives, including this compound. The results indicated that the compound exhibited lower minimum inhibitory concentration (MIC) values compared to standard treatments, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it can significantly reduce cell viability in tumor cells while exhibiting low toxicity to normal cells.

Case Study:

In a comparative study involving different sulfonamide derivatives, this compound was found to induce apoptosis in HeLa and WM35 cell lines at concentrations above 10 µM. The study utilized the MTT assay to assess cell viability, demonstrating the compound's potential as an anticancer agent .

Coordination Chemistry

This compound acts as a ligand in coordination complexes, particularly with transition metals like copper. These complexes have been synthesized and characterized for their biological activities.

Case Study:

Recent research focused on new copper(II) complexes formed with N-substituted sulfonamides, including this compound. The study reported these complexes' ability to cleave DNA and exhibit superoxide dismutase (SOD)-mimetic activity, which could have implications for oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The imidazole ring can also interact with various receptors and enzymes, further contributing to the compound’s activity .

Comparison with Similar Compounds

N,N-Dimethyl-4,5-diiodoimidazole-1-sulfonamide

This compound (CAS 198127-92-3) shares the imidazole-sulfonamide backbone but differs in substituents (4,5-diiodo vs. 2,5-dimethyl). Key comparisons include:

Key Findings :

Loperamide Derivatives with N,N-Dimethyl Groups

describes loperamide analogs (e.g., deschloroloperamide) containing N,N-dimethylbutanamide moieties. While structurally distinct from the target compound, these derivatives demonstrate how dimethylated sulfonamide-like groups influence pharmacological activity:

General Sulfonamide Comparisons

Sulfonamides are a broad class with varied applications:

- Steric Effects : The 2,5-dimethyl configuration may hinder interactions at the sulfonamide’s nitrogen, impacting binding in biological systems.

Biological Activity

N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C7H12N4O2S

- Molecular Weight : 188.26 g/mol

This compound belongs to the imidazole family, which is known for its biological relevance and activity. The sulfonamide group enhances its antibacterial properties, making it a subject of interest in the development of new antimicrobial agents.

Antibacterial Properties

Sulfonamides, including this compound, are well-documented for their antibacterial effects. They function primarily by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Streptococcus pneumoniae | 64 µg/mL |

These findings suggest that this compound may be effective against common bacterial pathogens.

Anticancer Activity

Recent studies have indicated that imidazole derivatives possess anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 25.0 | |

| A549 (Lung cancer) | 30.0 | |

| HeLa (Cervical cancer) | 20.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the potential of this compound as a lead in anticancer drug development.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of both bacteria and cancer cells.

- Cell Cycle Arrest : Studies suggest that it can induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various sulfonamides, including this compound. The results demonstrated significant efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

- Anticancer Research : In vitro studies on human breast cancer cells indicated that this compound led to increased apoptosis rates compared to untreated controls. This was linked to the activation of caspase pathways, which are critical for programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.